molecular formula C7H8N2O B1606484 N-(3-Aminophenyl)formamide CAS No. 6262-24-4

N-(3-Aminophenyl)formamide

Cat. No.: B1606484
CAS No.: 6262-24-4
M. Wt: 136.15 g/mol
InChI Key: DRXLHYPPJRAJSL-UHFFFAOYSA-N
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Description

N-(3-Aminophenyl)formamide is an organic compound with the molecular formula C7H8N2O. It is a derivative of formamide where the formyl group is bonded to a 3-aminophenyl group. This compound is known for its applications in various fields, including organic synthesis and pharmaceuticals .

Preparation Methods

Synthetic Routes and Reaction Conditions: N-(3-Aminophenyl)formamide can be synthesized through several methods. One common approach involves the reaction of 3-nitroaniline with formic acid, followed by reduction of the nitro group to an amino group. Another method includes the direct formylation of 3-aminophenylamine using formic acid under solvent-free conditions .

Industrial Production Methods: In industrial settings, the synthesis of this compound often employs catalysts to enhance the reaction efficiency. For example, sulfonated rice husk ash (RHA-SO3H) has been used as a solid acid catalyst to promote the formylation of aromatic amines .

Chemical Reactions Analysis

Types of Reactions: N-(3-Aminophenyl)formamide undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding nitro compounds.

    Reduction: The formyl group can be reduced to a hydroxymethyl group.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Catalysts such as palladium on carbon (Pd/C) or Raney nickel.

    Substitution: Reagents like acyl chlorides or sulfonyl chlorides.

Major Products:

Scientific Research Applications

N-(3-Aminophenyl)formamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-(3-Aminophenyl)formamide involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the formyl group can participate in nucleophilic addition reactions, modifying the activity of enzymes and proteins .

Comparison with Similar Compounds

    N-(4-Aminophenyl)formamide: Similar structure but with the amino group in the para position.

    N-(2-Aminophenyl)formamide: Similar structure but with the amino group in the ortho position.

    N-Phenylformamide: Lacks the amino group, making it less reactive in certain reactions.

Uniqueness: N-(3-Aminophenyl)formamide is unique due to the position of the amino group, which influences its reactivity and interaction with other molecules. This positional difference can lead to variations in the compound’s chemical behavior and its applications in different fields .

Properties

IUPAC Name

N-(3-aminophenyl)formamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O/c8-6-2-1-3-7(4-6)9-5-10/h1-5H,8H2,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRXLHYPPJRAJSL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)NC=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90211668
Record name N-(3-Aminophenyl)formamide
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Molecular Weight

136.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

6262-24-4
Record name N-(3-Aminophenyl)formamide
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Record name N-(3-Aminophenyl)formamide
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Record name Formanilide, 3'-amino-
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Record name N-(3-Aminophenyl)formamide
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Record name N-(3-aminophenyl)formamide
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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